

# Taspoglutide chemical structure and properties

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## Compound of Interest

Compound Name: Taspoglutide

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## Taspoglutide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Taspoglutide** is a synthetic analogue of the human glucagon-like peptide-1 (GLP-1), a critical incretin hormone involved in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, **taspoglutide** exhibits enhanced stability and a prolonged duration of action compared to the native GLP-1. This document provides a detailed technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **taspoglutide**.

### Chemical Structure and Properties

**Taspoglutide** is a 30-amino acid peptide with specific modifications to enhance its resistance to enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4). These modifications involve the substitution of alanine at position 8 and glycine at position 35 with 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] This strategic substitution sterically hinders DPP-4 cleavage, significantly extending the peptide's plasma half-life.[2]

The primary amino acid sequence of **taspoglutide** is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH<sub>2</sub>.[3]

Property	Value	Reference
Chemical Formula	C <sub>152</sub> H <sub>232</sub> N <sub>40</sub> O <sub>45</sub>	[3][4][5]
Molar Mass	3339.763 g/mol	[3][4][5]
CAS Number	275371-94-3	[3][4][5]
Synonyms	BIM-51077, R1583, RO5073031	[5]

## Physicochemical and Pharmacokinetic Properties

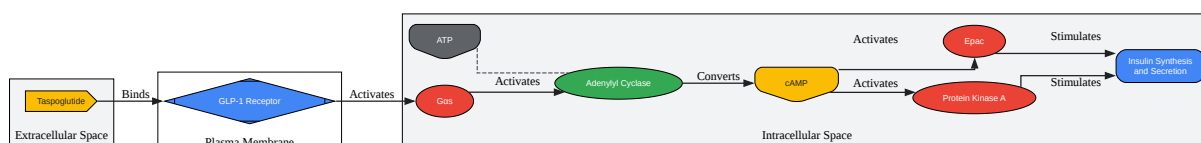
The structural modifications in **taspoglutide** not only enhance its stability but also influence its pharmacokinetic profile, allowing for once-weekly administration.

Parameter	Value	Reference
In Vitro Plasma Half-Life	9.8 hours (compared to 50 minutes for hGLP-1(7-36)NH <sub>2</sub> )	[2]
Receptor Binding Affinity (K <sub>i</sub> )	1.1 ± 0.2 nM (for human GLP-1 receptor)	[2]
cAMP Production Potency (EC <sub>50</sub> )	0.06 nM	[2]
Peak Plasma Concentration (T <sub>max</sub> )	Within 24 hours post-injection	[1][3]
Sustained Plasma Concentration	> 14 days	[1][3]

## Mechanism of Action: GLP-1 Receptor Signaling

**Taspoglutide** exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family.[6] The binding of **taspoglutide** to the GLP-1R, primarily expressed on pancreatic β-cells, initiates a cascade of intracellular signaling events.

Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, G $\alpha$ s. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream effectors mediate the glucose-dependent stimulation of insulin synthesis and secretion, suppression of glucagon release, and other beneficial metabolic effects.



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Caption: GLP-1 Receptor Signaling Pathway.

## Experimental Protocols

### Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **taspoglutide** for the GLP-1 receptor.

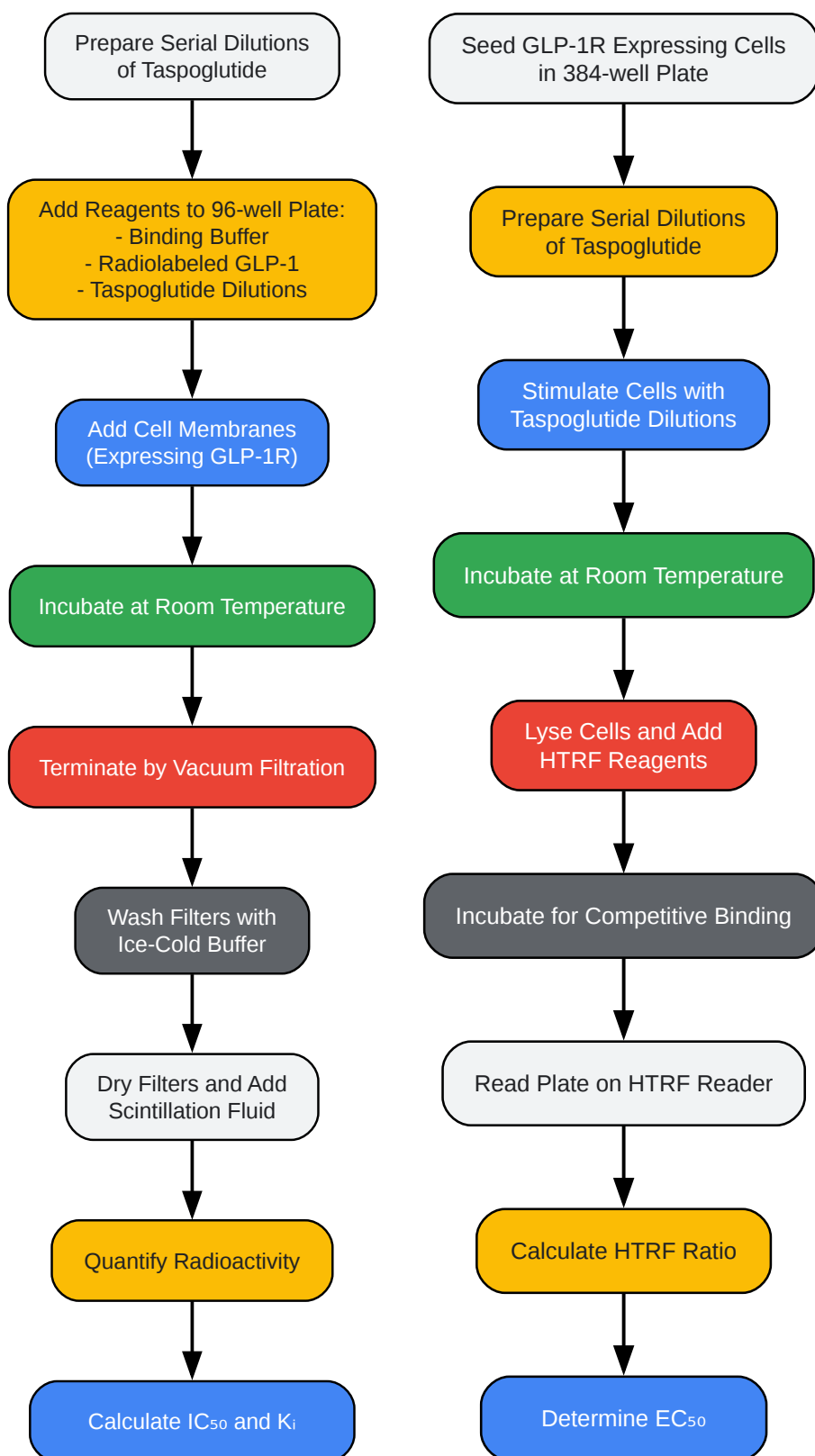
Materials:

- Membranes from cells expressing the human GLP-1 receptor.
- Radiolabeled GLP-1 analogue (e.g.,  $^{125}\text{I}$ -GLP-1).
- Unlabeled **taspoglutide**.

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates (e.g., GF/C).
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled **taspoglutide** in binding buffer.
- In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled GLP-1, and the serially diluted **taspoglutide**.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
- Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the bound radioactivity using a microplate scintillation counter.
- Determine the concentration of **taspoglutide** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) and calculate the inhibitory constant (K<sub>i</sub>).



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## References

- 1. [apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com) [[apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com)]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [[moleculardevices.com](https://moleculardevices.com)]
- 4. [innoprot.com](https://innoprot.com) [[innoprot.com](https://innoprot.com)]
- 5. [jme.bioscientifica.com](https://jme.bioscientifica.com) [[jme.bioscientifica.com](https://jme.bioscientifica.com)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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